(+/-)-Pentazocine Hydrate

Description

Overview of (+/-)-Pentazocine Hydrate (B1144303) as a Benzomorphan (B1203429) Opioid Agonist-Antagonist in Research

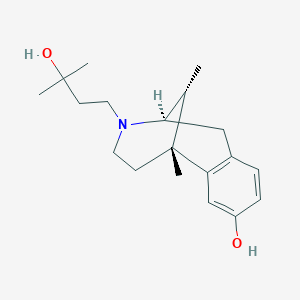

(+/-)-Pentazocine is a synthetically prepared opioid analgesic belonging to the benzomorphan class of chemical compounds. ncats.iopainphysicianjournal.com It is recognized for its mixed agonist-antagonist activity at opioid receptors, a characteristic that distinguishes it from classical opioid agonists like morphine. ncats.ioontosight.ai Specifically, pentazocine (B1679294) acts as an agonist at kappa (κ) opioid receptors and possesses weak antagonist or partial agonist activity at mu (μ) opioid receptors. ontosight.aimedex.com.bdnih.gov This dual action contributes to its unique pharmacological profile. The racemic mixture, (+/-)-pentazocine, consists of two enantiomers, (+)-pentazocine and (-)-pentazocine, which exhibit different pharmacological activities. ncats.ioresearchgate.net The (-)-enantiomer is primarily responsible for the opioid receptor-mediated effects, while the (+)-enantiomer has a notable affinity for sigma (σ) receptors. researchgate.netsigmaaldrich.com

Pentazocine's chemical structure is (2R,6R,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol. fda.gov It is a white, crystalline substance that is soluble in acidic aqueous solutions. fda.gov Research into its binding properties has revealed its affinity for multiple receptor types. For instance, (-)-pentazocine has been shown to bind with high affinity to both kappa and mu opioid receptors. researchgate.net In contrast, (+)-pentazocine is a primary selective radioligand used in research for determining binding affinities at the σ-1 receptor. sigmaaldrich.com This multifaceted interaction with different receptor systems underscores its complexity and has made it a subject of significant interest in neuroscience research.

The mixed agonist-antagonist properties of pentazocine result in a pharmacological profile that includes analgesia but also a ceiling effect for this analgesia, meaning that beyond a certain point, increasing the dose does not increase the analgesic effect. painphysicianjournal.com Furthermore, its action at the kappa opioid receptor has been associated with psychotomimetic effects, such as dysphoria and hallucinations. ncats.iopainphysicianjournal.com Due to its antagonist activity at the μ-receptor, pentazocine can precipitate withdrawal symptoms in individuals with dependence on full μ-agonist opioids. medex.com.bdfda.gov

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Benzomorphan | painphysicianjournal.comfda.gov |

| Pharmacological Action | Mixed Agonist-Antagonist Opioid | ncats.ioontosight.ai |

| Primary Agonist Activity | Kappa (κ) Opioid Receptor | medex.com.bdnih.gov |

| Primary Antagonist/Partial Agonist Activity | Mu (μ) Opioid Receptor | medex.com.bdnih.gov |

| Sigma (σ) Receptor Activity | High affinity of the (+)-enantiomer for σ-1 receptors | sigmaaldrich.comnih.gov |

Historical Context of Opioid Receptor Subtype Classification and Mixed Action Pharmacology

The concept of multiple opioid receptors emerged from extensive pharmacological research. As early as 1954, Beckett and Casy proposed the existence of specific receptors for opiate drugs based on structure-activity relationships. guidetopharmacology.org By the mid-1960s, it became increasingly evident from pharmacological studies that opioids likely exerted their effects at multiple receptor sites. wikipedia.org The idea that there might be more than one type of opioid receptor was first suggested by Portoghese in 1965, who observed diverse structure-activity features among opioid molecules that couldn't be explained by a single receptor model. guidetopharmacology.orgfrontiersin.org

The modern era of opioid receptor research began in the 1970s with the use of ligand binding techniques to identify and characterize these receptors. nih.gov The first definitive evidence for a heterogeneous population of opioid receptors came in 1976 from the work of Martin and colleagues. guidetopharmacology.org Their studies in chronically spinalized dogs led to the proposal of the μ (mu) receptor, named after the prototypic agonist morphine, and the κ (kappa) receptor, named for ketocyclazocine. guidetopharmacology.org Shortly thereafter, the discovery of the δ (delta) receptor was based on the pharmacological analysis of opioid peptides in the mouse vas deferens. guidetopharmacology.org The identification of these three main opioid receptors—mu, delta, and kappa—was later confirmed by their cloning in the early 1990s. frontiersin.org

The development of mixed agonist-antagonist opioids like pentazocine was a direct result of the growing understanding of this receptor multiplicity. nih.gov Early clinical observations of the benzomorphan opiates, including pentazocine and cyclazocine (B1219694), noted the association of dysphoric symptoms with these compounds. taylorandfrancis.com The pharmacology of these antagonist analgesics required an extension of the dual-receptor model to a three-receptor model that included mu, kappa, and sigma receptors to be fully rationalized. nih.gov While the sigma receptor was initially considered an opioid receptor subtype, it was later excluded as it does not share several key features of the opioid receptor family. frontiersin.org The discovery and characterization of these mixed-action compounds have been instrumental in elucidating the complex pharmacology of the opioid system and have spurred the development of novel analgesics with potentially improved side-effect profiles. nih.govacs.org

| Year | Discovery/Proposal | Significance | Reference |

|---|---|---|---|

| 1954 | Proposal of specific opiate drug receptors by Beckett and Casy | Early theoretical basis for the existence of opioid receptors based on structure-activity relationships. | guidetopharmacology.org |

| 1965 | Proposal of multiple opioid receptor types by Portoghese | First suggestion of receptor heterogeneity to explain diverse pharmacological effects. | guidetopharmacology.orgfrontiersin.org |

| 1973 | First detailed binding study of the μ-opioid receptor | Provided direct evidence for the existence of specific opioid binding sites in the brain. | wikipedia.org |

| 1976 | Proposal of μ (mu) and κ (kappa) receptors by Martin et al. | Established the first classification of opioid receptor subtypes based on pharmacological studies. | guidetopharmacology.org |

| Post-1976 | Discovery of the δ (delta) receptor | Expanded the classification of opioid receptors based on the actions of endogenous opioid peptides. | guidetopharmacology.org |

| Early 1990s | Cloning of the μ, δ, and κ opioid receptors | Provided molecular confirmation of the pharmacologically defined receptor subtypes. | frontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(1R,9R,13R)-10-(3-hydroxy-3-methylbutyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H29NO2/c1-13-17-11-14-5-6-15(21)12-16(14)19(13,4)8-10-20(17)9-7-18(2,3)22/h5-6,12-13,17,21-22H,7-11H2,1-4H3/t13-,17+,19+/m0/s1 |

InChI Key |

DIIYNIXYUDPJCY-BOFPYLFWSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Pharmacological Profiles of Pentazocine

Elucidation of (+)-Pentazocine and (-)-Pentazocine Enantiomers

The existence of pentazocine (B1679294) as a pair of enantiomers is a consequence of its chiral centers. wikipedia.org The differential pharmacology of these isomers was first suggested by early binding studies which revealed that the two enantiomers of pentazocine bound to different sites, leading to the hypothesis that the so-called "sigma receptor" was in fact two distinct proteins, later named σ1 and σ2 receptors. acs.org

Subsequent research confirmed that the (+)- and (-)-isomers of several benzomorphan (B1203429) analogs, including pentazocine, possess different receptor binding characteristics. nih.gov The development of stereospecific analytical methods, such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis, has enabled the separation and quantification of individual enantiomers in biological samples, facilitating a more precise understanding of their distinct pharmacological actions. nih.govnih.govnih.gov

Differential Receptor Affinities and Activities of the (+)-Pentazocine Enantiomer

The (+)-enantiomer of pentazocine is primarily recognized for its interaction with sigma receptors, displaying a significantly higher affinity for the σ1 receptor compared to its (-)-counterpart. nih.govguidetopharmacology.org

Sigma-1 Receptor Agonism and Related Investigations

(+)-Pentazocine is a well-established sigma-1 (σ1) receptor agonist. nih.govrevvity.comnih.gov This interaction has been demonstrated in numerous studies, where it has been shown to inhibit the outward current of potassium ions (K+). revvity.com The agonist activity of (+)-pentazocine at the σ1 receptor has been implicated in various physiological and pathological processes, including neuroprotection. nih.gov For instance, research has shown that (+)-pentazocine can attenuate amnesia induced by beta-amyloid peptides in mice, an effect that is blocked by sigma-1 receptor antagonists. nih.gov

The crystal structure of the human sigma-1 receptor bound to (+)-pentazocine has been elucidated, providing a molecular basis for its agonist activity. rcsb.org These structural studies, combined with molecular dynamics simulations, have revealed agonist-induced conformational changes in the receptor, shedding light on the mechanism of σ1 receptor activation. rcsb.org

| Ligand | Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (+)-Pentazocine | Sigma-1 | ~3 | nih.gov |

| (+)-Pentazocine | Sigma-1 | 4.6 | nih.gov |

Sigma-2 Receptor Interactions and Binding Characteristics

While (+)-pentazocine has a high affinity for the σ1 receptor, its affinity for the σ2 receptor is considerably lower. nih.govacs.org Studies have shown that (+)-pentazocine has a low affinity for the σ2 receptor, with Ki values reported to be greater than 1,000 nM. nih.gov However, some research indicates that (+)-pentazocine can displace [³H]DTG from sigma-2 receptors in certain cell lines, suggesting a weak interaction. researchgate.netfrontiersin.org This interaction is characterized by a relatively low affinity, with a reported Ki of 406 nM. frontiersin.org

| Ligand | Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (+)-Pentazocine | Sigma-2 | >1000 | nih.gov |

| (+)-Pentazocine | Sigma-2 | 63.1 | nih.gov |

| (+)-Pentazocine | Sigma-2 | 406 | frontiersin.org |

Differential Receptor Affinities and Activities of the (-)-Pentazocine Enantiomer

In contrast to its dextrorotatory counterpart, (-)-pentazocine primarily interacts with opioid receptors, exhibiting agonist activity at the kappa-opioid receptor and a more complex profile at the mu-opioid receptor. guidetopharmacology.orgnih.gov

Kappa-Opioid Receptor Agonism and Functional Studies

(-)-Pentazocine is recognized as a kappa-opioid receptor (KOR) agonist. guidetopharmacology.orgresearchgate.net This activity is believed to be a major contributor to the analgesic effects of racemic pentazocine. nih.govwfsahq.org Functional studies have demonstrated that (-)-pentazocine can concentration-dependently suppress forskolin-stimulated cAMP accumulation in cells expressing KORs, confirming its agonist action. researchgate.net The analgesic effects of (-)-pentazocine have been shown to be mediated by the KOR in various animal models. nih.gov

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| (-)-Pentazocine | Kappa-Opioid | Higher than morphine | Agonist | researchgate.net |

Mu-Opioid Receptor Partial Agonism or Weak Antagonism

The interaction of (-)-pentazocine with the mu-opioid receptor (MOR) is more nuanced, with reports describing it as a partial agonist or a weak antagonist. guidetopharmacology.orgnih.govpharmacytimes.com Some studies indicate that pentazocine acts as a partial agonist at the MOR, contributing to its analgesic effects. pharmacytimes.com It has been shown to suppress forskolin-stimulated cAMP accumulation in cells expressing MORs, although with lower maximal effect compared to morphine. researchgate.net

Conversely, other evidence suggests a weak antagonistic action at the µ receptor. guidetopharmacology.org This dual activity at the MOR may contribute to the ceiling effect observed with pentazocine's analgesic and respiratory depressant effects. suny.edu The antinociceptive effect of pentazocine has been shown to be mediated by the MOR in some studies. nih.gov

| Ligand | Receptor | Binding Affinity | Functional Activity | Reference |

|---|---|---|---|---|

| (-)-Pentazocine | Mu-Opioid | High affinity | Partial Agonist/Weak Antagonist | guidetopharmacology.orgnih.govpharmacytimes.com |

Pentazocine, a benzomorphan derivative, is a synthetically prepared opioid analgesic. e-safe-anaesthesia.orgncats.io It exists as a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine, which are non-superimposable mirror images of each other. e-safe-anaesthesia.orgwikipedia.org The pharmacological actions of pentazocine are largely attributable to its levorotatory isomer, (-)-pentazocine, which is a potent analgesic. e-safe-anaesthesia.orgwfsahq.org

Delta-Opioid Receptor Modulation

The rewarding effects of (±)-pentazocine, which may contribute to its abuse potential, have been linked to its interaction with both μ- and δ-opioid receptors. nih.gov Studies have shown that while the rewarding effects of (±)-pentazocine are typically blocked by a μ-opioid receptor antagonist like naloxone, under conditions of pain, a high dose of (±)-pentazocine's rewarding effects can be suppressed by a δ-opioid receptor antagonist, naltrindole. nih.gov This suggests a role for δ-opioid receptors in the rewarding properties of pentazocine, particularly in the context of pain. nih.gov

In vitro binding assays have revealed that (-)-pentazocine has a weaker binding affinity for δ-opioid receptors (DOR) compared to its affinity for kappa-opioid receptors (KOR) and mu-opioid receptors (MOR). nih.govresearchgate.net Specifically, one study reported the inhibitory constant (Ki) for (-)-pentazocine at the DOR to be 62 nM, while the Ki values for KOR and MOR were 7.6 nM and 3.2 nM, respectively. researchgate.net Another study confirmed this weaker affinity, with a reported pKi of 7.3 for the delta receptor. guidetopharmacology.org Despite this lower affinity, (-)-pentazocine has been shown to act as a weak agonist at the DOR, with an EC50 value of 255 nM. researchgate.net

Interestingly, some research suggests that pentazocine's interaction with δ-opioid receptors may have therapeutic potential in specific contexts, such as myocardial protection. ahajournals.org

Stereoselective Pharmacodynamics and Receptor Selectivity Research

The enantiomers of pentazocine exhibit distinct pharmacological profiles, a phenomenon known as stereoselectivity. nih.govnih.gov The opioid activity of pentazocine is primarily associated with the (-)-isomer. nih.gov In contrast, the (+)-isomer has a significantly higher affinity for sigma-1 receptors. guidetopharmacology.orgiupac.org

Research has consistently demonstrated the stereoselective binding of pentazocine enantiomers to various receptors. nih.gov The (+)-enantiomer of pentazocine is a selective sigma-1 receptor agonist. iupac.orgsigmaaldrich.com Studies using radiolabeled (+)-pentazocine have shown high-affinity binding to a single site in guinea pig brain membranes, with a dissociation constant (KD) of 2.9 nM. nih.gov This binding is stereoselective, with the (+)-enantiomers of benzomorphans like pentazocine and cyclazocine (B1219694) being more potent inhibitors of binding than their corresponding (-)-enantiomers. nih.gov

Conversely, (-)-pentazocine is considered a κ-opioid receptor agonist and also interacts with μ-opioid receptors. nih.govguidetopharmacology.org It has been shown to bind with high affinity to both KOR and MOR. researchgate.net The analgesic effects of pentazocine are thought to be mediated through both these receptor subtypes. researchgate.net While some studies suggest (-)-pentazocine acts as a MOR partial agonist, others indicate it has weak antagonistic action at the μ-receptor. nih.govguidetopharmacology.org

The differential receptor selectivity of the pentazocine enantiomers leads to distinct physiological effects. For instance, the psychotomimetic effects of pentazocine are more likely attributed to its action at the kappa opioid receptor, a primary target of the (-)-isomer. ncats.iowikipedia.org Furthermore, the (+)-isomer's activity at sigma-1 receptors has been shown to modulate the effects of other opioids. iupac.org For example, (+)-pentazocine can reduce the analgesic potency of κ-opioid agonists. nih.goviupac.org

The following interactive data tables summarize the binding affinities and functional activities of pentazocine enantiomers at different opioid and sigma receptors.

Table 1: Binding Affinities (Ki) of Pentazocine Enantiomers

| Compound | Receptor | Ki (nM) | Species | Reference |

| (-)-Pentazocine | KOR | 7.6 | Human | researchgate.net |

| (-)-Pentazocine | MOR | 3.2 | Human | researchgate.net |

| (-)-Pentazocine | DOR | 62 | Human | researchgate.net |

| (+)-Pentazocine | Sigma-1 | 2.9 (KD) | Guinea Pig | nih.gov |

| (-)-Pentazocine | MOP | Moderate Affinity | Human | nih.gov |

| (-)-Pentazocine | KOP | Higher Affinity than Morphine | Human | nih.gov |

Table 2: Functional Activity (EC50) of (-)-Pentazocine

| Receptor | Activity | EC50 (nM) | Species | Reference |

| KOR | Agonist | 40 | Human | researchgate.net |

| MOR | Agonist | 43 | Human | researchgate.net |

| DOR | Weak Agonist | 255 | Human | researchgate.net |

Molecular Mechanisms of Action and Receptor Signal Transduction

Opioid Receptor Subtype Interactions of (+/-)-Pentazocine Hydrate (B1144303)

(+/-)-Pentazocine Hydrate's interaction with opioid receptors is multifaceted, demonstrating varying degrees of agonism and antagonism at different receptor subtypes. This complex interaction profile is central to its pharmacological effects.

(+/-)-Pentazocine acts as an agonist at the kappa-opioid receptor (KOR). researchgate.net KORs are G-protein coupled receptors (GPCRs) that, upon activation by agonists like pentazocine (B1679294), couple to inhibitory G-proteins (Gαi/o). nih.gov This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netnih.gov The activation of KORs by pentazocine is believed to contribute to its analgesic effects, particularly in visceral pain. nih.gov

The downstream effects of KOR activation also involve the modulation of ion channels. The Gβγ subunit, dissociated from the activated G-protein, can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. nih.gov Additionally, KOR activation can inhibit voltage-gated calcium channels, reducing calcium influx and subsequently decreasing neurotransmitter release from presynaptic terminals. nih.gov

The interaction of this compound with the mu-opioid receptor (MOR) is characterized by a dual activity of partial agonism and weak antagonism. drugbank.com As a partial agonist, pentazocine can activate the MOR, but with a lower efficacy compared to full agonists like morphine. researchgate.net This activation leads to G-protein coupling and subsequent signaling cascades similar to those of other opioids, contributing to its analgesic properties. researchgate.net

However, its antagonistic properties at the MOR mean that it can also compete with and displace full MOR agonists from the receptor. This can lead to a "ceiling effect" for analgesia, where increasing the dose beyond a certain point does not produce a corresponding increase in analgesic effect. researchgate.net Furthermore, this antagonistic action can precipitate withdrawal symptoms in individuals physically dependent on full opioid agonists. The partial agonist activity of pentazocine at the MOR is also associated with a reduced liability for respiratory depression compared to full agonists.

Research suggests that this compound also engages with the delta-opioid receptor (DOR). Studies have indicated that the rewarding effects of (+/-)-pentazocine, particularly under conditions of pain, can be suppressed by the administration of a DOR antagonist, naltrindole. nih.gov This finding implies that DOR activation may play a role in the motivational aspects of pentazocine's effects. The precise downstream signaling and functional consequences of DOR engagement by pentazocine are less well-characterized compared to its interactions with KOR and MOR, and further research is needed to fully elucidate this aspect of its pharmacology. nih.govplos.org

Sigma Receptor Modulation by this compound

In addition to its activity at opioid receptors, this compound is a well-established ligand for sigma receptors, with a particularly high affinity for the sigma-1 subtype.

Crystallographic studies have provided detailed insights into the structural basis of (+)-pentazocine's interaction with the sigma-1 receptor. nih.govbiorxiv.org The crystal structure of the human sigma-1 receptor in complex with (+)-pentazocine reveals a unique binding pose for this agonist. nih.govrcsb.org The benzomorphan (B1203429) core of pentazocine fits into a hydrophobic pocket within the receptor. biorxiv.org The binding is further stabilized by interactions between the hydroxyl group of pentazocine and specific amino acid residues within the binding site. biorxiv.org

Agonist binding, such as that of (+)-pentazocine, is thought to induce conformational changes in the sigma-1 receptor, which are distinct from those induced by antagonists. nih.govbiorxiv.org These structural rearrangements are believed to be crucial for the initiation of downstream signaling events. The binding of (+)-pentazocine is a multi-step process that is rate-limited by these receptor conformational changes. nih.gov

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also a target for (+/-)-pentazocine, although with lower affinity compared to the sigma-1 receptor. wikipedia.org The characterization of the sigma-2 receptor has been aided by various ligand binding methodologies. nih.govresearchgate.net

In radioligand binding assays, non-selective sigma receptor ligands such as [³H]1,3-di(2-tolyl)guanidine ([³H]-DTG) are often used. To specifically study the sigma-2 receptor in tissues or cell lines that also express the sigma-1 receptor, a "masking" technique is employed. This involves the co-administration of a high-affinity sigma-1 selective ligand to occupy the sigma-1 binding sites, thereby allowing for the specific measurement of binding to the sigma-2 receptor. (+)-Pentazocine is frequently used as such a masking agent due to its high selectivity for the sigma-1 receptor. nih.gov However, it is important to note that at higher concentrations, (+)-pentazocine can also interact with the sigma-2 receptor, which needs to be considered when designing and interpreting these binding assays. nih.gov The development of highly selective sigma-2 receptor ligands continues to be an active area of research to better characterize this receptor's function. researchgate.net

Receptor Cross-Talk and Interplay Between Opioid and Sigma Receptor Systems

This compound is a racemic mixture, and its constituent enantiomers exhibit distinct pharmacological profiles that lead to a complex interplay between the opioid and sigma receptor systems. nih.govnih.gov The (-)-pentazocine isomer is responsible for the compound's opioid activity, acting primarily as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist. nih.govpatsnap.comresearchgate.net Conversely, the (+)-pentazocine isomer is a potent and selective sigma-1 receptor agonist with low affinity for opioid receptors. nih.govnih.govnih.gov The clinical formulation of pentazocine contains both isomers, meaning its net effect is a composite of simultaneous interactions with these separate receptor systems. nih.gov

This interplay is further highlighted by studies involving sigma-1 receptor antagonists. Co-administration of a sigma-1 antagonist like haloperidol (B65202) with (-)-pentazocine has been observed to shift the dose-response curve to the left and significantly elevate the maximal analgesic response. drugbank.comnih.gov This potentiation of opioid effects upon blockade of the sigma-1 receptor provides strong evidence for its inhibitory influence on opioid-mediated analgesia. nih.gov The presence of the (+)-isomer in the racemic mixture may, therefore, inherently limit the maximum analgesic efficacy of the (-)-isomer. nih.gov This complex interaction underscores the importance of considering the multi-receptor profile of (+/-)-pentazocine to understand its complete mechanism of action.

| Research Finding | Receptor System Implicated | Outcome of Interaction | Reference(s) |

| (-)-Pentazocine produces analgesia. | Opioid (Kappa and Mu) | Activation of opioid receptors leads to pain relief. | researchgate.net |

| (+)-Pentazocine is a potent sigma-1 receptor agonist. | Sigma | Binds to and activates sigma-1 receptors. | nih.govnih.gov |

| (+)-Pentazocine diminishes the analgesic activity of (-)-pentazocine. | Sigma and Opioid | Sigma-1 receptor activation antagonizes opioid-mediated analgesia. | nih.govnih.gov |

| Haloperidol (sigma-1 antagonist) enhances (-)-pentazocine analgesia. | Sigma and Opioid | Blockade of sigma-1 receptors potentiates opioid effects. | drugbank.comnih.gov |

Intracellular Signaling Cascades and Molecular Pathways

The binding of pentazocine to its target receptors—primarily kappa-opioid, mu-opioid, and sigma-1 receptors—initiates a cascade of intracellular signaling events that translate receptor activation into a cellular response. These pathways involve the modulation of key enzymes, ion channels, and the regulation of neurotransmitter release, collectively contributing to the compound's pharmacological effects.

Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Modulation

A primary mechanism following the activation of opioid receptors by pentazocine is the modulation of the adenylate cyclase system. Opioid receptors, including the kappa-opioid receptor (KOR), are G-protein coupled receptors (GPCRs) that typically couple to inhibitory G-proteins (Gαi/o). drugbank.comescholarship.org When (-)-pentazocine binds to and activates KORs, the associated G-protein is activated, leading to the inhibition of the enzyme adenylate cyclase. patsnap.comdrugbank.com

This inhibition of adenylate cyclase results in a decrease in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Reduced cAMP levels affect the activity of downstream proteins, most notably Protein Kinase A (PKA), thereby altering cellular function. In vitro studies have confirmed that (-)-pentazocine can concentration-dependently suppress forskolin-stimulated cAMP accumulation in cells expressing mu, delta, and kappa opioid receptors. nih.gov Chronic exposure to opioids can lead to a compensatory upregulation, or sensitization, of the cAMP signaling pathway, an adaptation that is thought to contribute to the development of tolerance and withdrawal phenomena. researchgate.netbiorxiv.org

| Cell Line | Receptor Expressed | Effect of (-)-Pentazocine on Forskolin-Stimulated cAMP | Reference(s) |

| MOP/CHO | Mu-Opioid (MOP) | Concentration-dependent suppression | nih.gov |

| DOP/CHO | Delta-Opioid (DOP) | Concentration-dependent suppression | nih.gov |

| KOP/CHO | Kappa-Opioid (KOP) | Concentration-dependent suppression | nih.gov |

Ion Channel Modulation and Membrane Potential Effects

Pentazocine's interaction with both opioid and sigma receptors leads to significant modulation of various ion channels, which in turn affects neuronal excitability and membrane potential. patsnap.comnih.gov

The (+)-pentazocine isomer, through its action at sigma-1 receptors, also modulates ion channels. The sigma-1 receptor itself is a unique ligand-operated molecular chaperone with no homology to other receptors known to modulate ion channels. nih.gov It can directly influence the activity of several ion channels, including voltage-gated K+ channels. nih.gov Studies have shown that sigma-1 receptor ligands like (+)-pentazocine can modulate K+ channels in a manner that does not require G-protein activation or ATP, suggesting a direct or very close membrane-delimited interaction between the receptor and the channel. nih.gov Furthermore, sigma-1 receptor activation has been linked to the modulation of intracellular calcium (Ca2+) signaling, including store-operated Ca2+ entry (SOCE). researchgate.net

Neurotransmitter Release Regulation (e.g., Substance P, Glutamate)

A crucial consequence of the intracellular signaling cascades initiated by pentazocine is the regulation of neurotransmitter release, particularly those involved in nociceptive pathways. The downstream effects of both adenylate cyclase inhibition and ion channel modulation converge to reduce the release of excitatory neurotransmitters from presynaptic nerve terminals. patsnap.com

The activation of KORs by (-)-pentazocine, leading to reduced intracellular cAMP and inhibition of presynaptic Ca2+ channels, decreases the release of key neurotransmitters that transmit pain signals. patsnap.comdrugbank.com These include glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, and Substance P, a neuropeptide that coexists with glutamate in primary afferent sensory neurons and plays a significant role in pain transmission and neurogenic inflammation. patsnap.comwikipedia.orgmdpi.comnih.gov

The sigma-1 receptor activity of (+)-pentazocine also contributes to the modulation of neurotransmitter systems. Sigma-1 receptor ligands have been demonstrated to have neuroprotective properties by inhibiting ischemia-induced glutamate release and attenuating the influx of calcium evoked by glutamate. nih.gov In experimental models, (+)-pentazocine has been shown to protect retinal ganglion cells from glutamate-induced apoptotic cell death, highlighting its ability to modulate glutamatergic excitotoxicity. nih.gov

Structure Activity Relationship Sar Studies and Ligand Design

Elucidation of Pharmacophoric Requirements for Opioid Receptor Binding Affinity and Efficacy

The interaction of pentazocine (B1679294) with opioid receptors is a complex interplay of its structural components. The benzomorphan (B1203429) scaffold, a core structural element, is fundamental for its opioid activity. SAR studies have highlighted the importance of several key features for binding and functional activity at opioid receptors, particularly the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).

The phenolic hydroxyl group at position 3 is a critical determinant for opioid receptor affinity. This group often participates in a hydrogen-bonding network within the receptor binding pocket, a conserved interaction for many morphinan-based ligands. acs.org The basic nitrogen atom is another essential pharmacophoric element, typically existing in a protonated state to form a charge-enhanced hydrogen bond with a key aspartate residue (Asp147) in the MOR. acs.orgnih.gov

Furthermore, substituents at other positions of the benzomorphan ring, such as at C6 and C11, are crucial for efficacy, particularly in compounds lacking the C ring of the traditional morphine structure. nih.gov The stereochemistry of the molecule also significantly impacts its interaction with opioid receptors.

A three-dimensional pharmacophore model for the μ-opioid receptor suggests that the aromatic ring, the basic nitrogen, the N-substituent, and a hydrophobic substituent on the C ring are all critical for efficacy. nih.gov This model helps to explain why certain ligands, despite having bulky N-substituents, can still act as agonists by interacting with alternative binding sites within the receptor. nih.gov

Table 1: Key Pharmacophoric Features of Pentazocine for Opioid Receptor Interaction

| Pharmacophoric Feature | Role in Opioid Receptor Interaction |

| Benzomorphan Scaffold | Core structure providing the necessary framework for receptor binding. |

| Phenolic Hydroxyl Group (Position 3) | Forms crucial hydrogen bonds within the receptor's binding pocket. acs.org |

| Basic Nitrogen Atom | Forms a charge-enhanced hydrogen bond with key receptor residues (e.g., Asp147 in MOR). acs.orgnih.gov |

| N-Substituent (Dimethylallyl group) | Modulates efficacy, contributing to its partial agonist profile at the MOR. nih.govdrugbank.com |

| Substituents at C6 and C11 | Influence efficacy, especially in the absence of a C ring. nih.gov |

| Stereochemistry | Influences the precise fit and interaction with the receptor. |

Elucidation of Pharmacophoric Requirements for Sigma Receptor Binding Selectivity

(+)-Pentazocine exhibits a notable selectivity for the sigma-1 (σ₁) receptor over the sigma-2 (σ₂) receptor. scielo.brscielo.brusp.br The elucidation of the pharmacophoric requirements for this selectivity has been a key area of research, aiming to design more specific sigma receptor ligands.

The primary requirements for high-affinity binding at the σ₁ receptor include an aromatic region and a nitrogen atom that can act as a hydrogen bond acceptor. frontiersin.org A polar feature, such as an oxygen or sulfur atom, can act as a secondary binding interaction. frontiersin.org The protonated form of the nitrogen atom is also considered an important pharmacophoric element for achieving high affinity at the σ₁ receptor. sigmaaldrich.com

The stereochemistry of pentazocine is a critical factor in its sigma receptor selectivity. The (+)-enantiomer of pentazocine shows significantly higher affinity for the σ₁ receptor. sigmaaldrich.com This stereoselectivity is a defining characteristic of the σ₁ subtype.

In contrast to the well-defined requirements for σ₁ receptor binding, a unified pharmacophore model for the σ₂ receptor remains more elusive due to the structural diversity of ligands that bind to it. scielo.brusp.br However, studies on various series of compounds have provided some insights. For instance, in some ligand series, the length of an alkyl chain can influence σ₂ affinity and selectivity. scielo.br The basicity of an amine group has also been shown to affect σ₁ versus σ₂ selectivity. scielo.br

For pentazocine and its analogues, the focus has been on understanding the features that favor σ₁ binding. The development of radiolabeled (+)-pentazocine, specifically ³H-pentazocine, has been instrumental in characterizing the binding of new ligands to the σ₁ receptor. frontiersin.orgacs.org

Table 2: Pharmacophoric Elements for Sigma Receptor Selectivity

| Pharmacophoric Feature | Role in Sigma Receptor Interaction |

| Aromatic Region | Primary requirement for σ₁ receptor binding. frontiersin.org |

| Basic Nitrogen Atom | Acts as a hydrogen bond acceptor, crucial for σ₁ affinity. frontiersin.orgsigmaaldrich.com |

| Polar Feature (e.g., Oxygen, Sulfur) | Secondary binding interaction for σ₁ receptor. frontiersin.org |

| Stereochemistry ((+)-enantiomer) | Confers high selectivity for the σ₁ receptor. sigmaaldrich.com |

| N-Substituent | Influences affinity and selectivity for both σ₁ and σ₂ receptors. |

Design and Synthesis of Novel Pentazocine Derivatives and Analogues

Building upon the SAR knowledge of pentazocine, medicinal chemists have designed and synthesized a multitude of novel derivatives and analogues. The primary goals of these synthetic efforts have been to enhance affinity and selectivity for either opioid or sigma receptors, and to modulate the functional activity (e.g., full agonist, antagonist).

In the realm of opioid receptor ligands, modifications have been made to various parts of the pentazocine scaffold. For example, the synthesis of 14-alkoxymorphinans and 5'-aryl-14-alkoxypyridomorphinans has been explored to develop ligands with mixed μ-opioid receptor agonist/δ-opioid receptor antagonist profiles. nih.gov Such compounds aim to retain analgesic efficacy while reducing opioid-related side effects. The removal of the 6-keto function in N-methylmorphinan-6-ones, a structural feature related to the benzomorphan core of pentazocine, has also been investigated to understand its influence on MOR agonism. acs.org

For sigma receptor ligands, the design strategy often involves retaining the core pharmacophoric elements of pentazocine while introducing new functionalities. A series of novel N-normetazocine derivatives were designed and synthesized to investigate the role of the N-normetazocine stereochemistry in their pharmacological profile. rsc.org Another approach has been the development of arylalkoxyphenylalkylamine derivatives, which were designed to have structural flexibility while maintaining a planar structure, leading to compounds with high and selective affinity for the σ₁ receptor. acs.org

The synthesis of these novel compounds often involves multi-step reaction sequences. For instance, the preparation of 6-desoxomorphinans can be achieved through a reaction involving hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) at elevated temperatures. acs.org The synthesis of substituted pyridazinone scaffold compounds, designed as σ₁ receptor ligands, involves cyclization procedures with substituted phenylhydrazine (B124118) hydrochlorides and subsequent alkylation reactions. acs.org

These synthetic endeavors have led to the discovery of compounds with significantly improved properties. For example, certain N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine hydrochloride derivatives have shown high and selective affinity for the σ₁ receptor and potent activity in animal models. acs.org

Computational Chemistry and Molecular Docking Approaches in Ligand Design

Computational chemistry and molecular docking have become indispensable tools in the design and development of novel ligands based on the pentazocine scaffold. These in silico methods provide valuable insights into the binding modes of ligands at their receptor targets, helping to rationalize observed SAR and guide the design of new, more potent, and selective compounds.

Molecular docking studies have been extensively used to predict the binding affinity and orientation of pentazocine and its analogues within the binding pockets of opioid and sigma receptors. researchgate.netplos.orgnih.gov For the μ-opioid receptor, docking studies have helped to elucidate the interactions of the phenolic hydroxyl group and the basic nitrogen with key amino acid residues. acs.org These studies can also explain how subtle structural changes, such as the removal of a carbonyl group, can lead to differences in binding modes and affinities. acs.org

In the context of sigma receptors, the availability of crystal structures for the σ₁ receptor has been a major breakthrough, enabling more accurate structure-based drug design. nih.gov Docking simulations of (+)-pentazocine into the σ₁ receptor crystal structure have revealed a unique binding pose for this agonist. nih.gov These computational models, often combined with molecular dynamics (MD) simulations, can identify crucial amino acid residues that interact with the ligand and help to understand the structural rearrangements in the receptor upon agonist binding. nih.govnih.govrsc.org

Pharmacophore modeling is another powerful computational technique that has been applied to both opioid and sigma receptor ligands. nih.govfrontiersin.orgresearchgate.net By identifying the essential 3D arrangement of chemical features required for biological activity, pharmacophore models can be used to screen large compound libraries for potential new hits and to guide the design of novel ligands with improved properties. For instance, a consensus 3D model of μ-opioid receptor ligand efficacy has been developed to explain the different activities of agonists, antagonists, and partial agonists. nih.gov Similarly, several pharmacophore models have been developed for σ₁ receptor ligands, which have been validated on large experimental datasets. frontiersin.org

These computational approaches, in conjunction with traditional medicinal chemistry and pharmacology, have significantly accelerated the discovery and optimization of novel ligands targeting opioid and sigma receptors, building upon the foundational knowledge derived from studies of (+/-)-pentazocine.

Preclinical Pharmacological Mechanisms and Systems Neuropharmacology

Supraspinal and Spinal Mechanisms of Action in Animal Models

(+/-)-Pentazocine Hydrate (B1144303), a benzomorphan (B1203429) derivative, exerts its analgesic effects through complex interactions with the central nervous system, involving both spinal and supraspinal pathways. In preclinical animal models, the antinociceptive properties of pentazocine (B1679294) have been demonstrated to arise from actions at multiple levels of the neuraxis.

Traditionally, kappa-opioid receptor agonists were thought to act primarily at the spinal level. However, research utilizing aversive electrical stimulation of the midbrain reticular formation in rats has provided evidence for a supraspinal analgesic effect of pentazocine. nih.gov In these studies, pentazocine dose-dependently increased the threshold for escape from the aversive stimulus without altering response latency or strength, suggesting a specific antinociceptive effect rather than motor impairment. nih.gov Since the stimulation was delivered supraspinally, these findings indicate that kappa receptors in higher brain centers contribute to pentazocine's analgesic activity. nih.gov

Further delineating its mechanism, studies in mice have shown that the (-)-enantiomer of pentazocine is responsible for its analgesic actions, which are mediated by kappa-1 opioid receptors. drugbank.com This was confirmed by the reversal of (-)-pentazocine's antinociceptive effects by the kappa-selective antagonist nor-binaltorphimine, but not by the mu-selective antagonist beta-funaltrexamine. drugbank.com Additionally, antisense oligodeoxynucleotides targeting the kappa-1 opioid receptor blocked the analgesic effects of (-)-pentazocine, providing further evidence for its spinal and potentially supraspinal site of action. drugbank.com

| Animal Model | Experimental Method | Key Finding | Implication |

| Rat | Electrical stimulation of the midbrain reticular formation | Pentazocine raised the escape threshold in a dose-dependent manner. nih.gov | Suggests a supraspinal mechanism of action for pentazocine's analgesic effect. nih.gov |

| CD-1 Mice | Tailflick assay | (-)-Pentazocine produced a biphasic dose-response curve for analgesia. drugbank.com | The analgesic effect is mediated by the (-)-enantiomer. drugbank.com |

| CD-1 Mice | Antagonist and antisense oligodeoxynucleotide studies | Analgesic effects were reversed by a kappa-1 opioid receptor antagonist and blocked by antisense oligodeoxynucleotides against the kappa-1 receptor. drugbank.com | Confirms the primary role of kappa-1 opioid receptors in the analgesic action of (-)-pentazocine. drugbank.com |

Modulation of Central Nervous System (CNS) Activity

Pentazocine's interaction with the CNS extends to the modulation of various neurotransmitter systems, including catecholamines and dopamine (B1211576). In a study using perfused dog adrenal glands, pentazocine was found to directly induce a dose-dependent efflux of catecholamines. nih.gov This effect was observed with both the (+)- and (-)-stereoisomers and was not blocked by naloxone, indicating that it is not mediated by opioid receptors. nih.gov The mechanism appears to be non-exocytotic, as it was not accompanied by an increase in dopamine-beta-hydroxylase release. nih.gov

In mice, pentazocine has been shown to induce catalepsy, a behavior often associated with the blockade of postsynaptic striatal D2 dopamine receptors. nih.gov However, further investigation revealed that pentazocine did not antagonize the effects of the direct dopamine agonist apomorphine, but rather potentiated the stereotyped behavior induced by the indirect dopamine agonist methamphetamine. nih.gov This suggests that pentazocine does not block postsynaptic D2 dopamine receptors in the striatum and mesolimbic pathways. nih.gov The cataleptic effect of pentazocine was antagonized by naloxone, implying an opioid-mediated mechanism. nih.gov

| Neurotransmitter System | Animal Model | Key Finding | Proposed Mechanism |

| Catecholamines | Dog (perfused adrenal glands) | Pentazocine induced a dose-dependent efflux of catecholamines. nih.gov | Direct, non-opioid receptor-mediated, non-exocytotic action on the adrenal medulla. nih.gov |

| Dopamine | Mouse | Pentazocine induced catalepsy, but did not block dopamine agonist-induced behaviors. nih.gov | The cataleptic effect is likely mediated by opioid receptors, not by direct D2 dopamine receptor blockade. nih.gov |

The pharmacological profile of (+/-)-pentazocine is significantly influenced by its interaction with sigma receptors. While the (-)-enantiomer is primarily responsible for the analgesic effects via kappa-opioid receptors, the (+)-enantiomer has a high affinity for sigma receptors and lacks analgesic properties. nih.gov In fact, (+)-pentazocine can inhibit the antinociceptive effects of other opioids. nih.gov

In mouse models, the co-administration of a sigma-1 receptor antagonist, such as haloperidol (B65202), with (-)-pentazocine resulted in a leftward shift of the dose-response curve and an increased maximal analgesic response. drugbank.comnih.gov This suggests that there is a tonically active anti-opioid sigma-1 system that, when blocked, enhances the analgesic effects of kappa-opioid receptor activation. nih.gov The ameliorating effects of both (+)- and (-)-pentazocine on scopolamine-induced memory impairment in mice were also found to be mediated by sigma receptors, as these effects were blocked by the selective sigma receptor antagonist NE-100 and not by a kappa-opioid receptor antagonist. nih.gov

| Experimental Condition | Animal Model | Key Finding | Conclusion |

| (-)-Pentazocine administration | CD-1 Mice | Biphasic dose-response curve in tailflick assay. drugbank.comnih.gov | (-)-Pentazocine has analgesic properties. drugbank.comnih.gov |

| (-)-Pentazocine + Haloperidol (sigma-1 antagonist) | CD-1 Mice | Leftward shift in dose-response curve and increased maximal analgesia. drugbank.comnih.gov | Blockade of sigma-1 receptors enhances the analgesic effect of (-)-pentazocine. drugbank.comnih.gov |

| (+)- and (-)-Pentazocine on memory impairment | Mouse | Ameliorated scopolamine-induced memory impairment. nih.gov | This effect is mediated by sigma receptors, not kappa-opioid receptors. nih.gov |

Mechanistic Interactions with Other Central Acting Pharmacological Agents in Preclinical Studies

Preclinical studies have investigated the interactions of pentazocine with other centrally acting drugs, particularly other opioids. The interaction between pentazocine and morphine in mice has been shown to be dose-dependent. nih.gov In the tail-pressure and acetic acid writhing tests, lower doses of pentazocine acted synergistically with morphine to produce an antinociceptive effect. nih.gov However, at higher doses in the tail-pinch test, pentazocine antagonized the analgesic effect of morphine. nih.gov These findings suggest that the relative saturation of opioid receptors by both drugs is a critical factor in determining whether their interaction is synergistic or antagonistic. nih.gov

Pentazocine also exhibits interactions with drugs that affect neurotransmitter transport. In studies with synaptosomes from cerebral cortex, pentazocine was found to inhibit the uptake of 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862) (NE). umich.edu

| Interacting Agent | Animal Model | Observed Effect | Proposed Mechanism |

| Morphine (low doses) | Mouse | Synergistic antinociceptive effect. nih.gov | Complex interaction at opioid receptors, potentially involving different receptor subtypes or signaling pathways. |

| Morphine (high doses) | Mouse | Antagonistic effect on antinociception. nih.gov | Competitive binding at opioid receptors, with the relative receptor saturation determining the net effect. nih.gov |

| 5-Hydroxytryptamine (5-HT) and Norepinephrine (NE) Transporters | Rat (cerebral cortex synaptosomes) | Inhibition of 5-HT and NE uptake. umich.edu | Direct interaction with the monoamine transporters. |

Endocrine System Modulation Investigated in Preclinical Models

The influence of opioids on the endocrine system is a recognized phenomenon, and preclinical studies have begun to elucidate the specific effects of pentazocine. nih.gov Opioid-containing neurons are known to innervate key areas of the hypothalamus, such as the median eminence and the paraventricular nucleus, which regulate the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Generally, long-term opioid administration can lead to hypogonadism by suppressing the hypothalamic secretion of gonadotropin-releasing hormone. nih.gov While extensive preclinical data specifically on pentazocine's endocrine effects are not as abundant as for other opioids, the general mechanisms are expected to be similar, involving interactions with opioid receptors in the hypothalamus and pituitary gland. nih.govnih.gov

Preclinical Pharmacokinetics and Drug Disposition Studies

Absorption and Distribution Profiles in Animal Models

(+/-)-Pentazocine Hydrate (B1144303) is readily absorbed from the gastrointestinal tract in preclinical models. Following oral administration, significant analgesia is typically observed within 15 to 30 minutes, with plasma levels corresponding closely to the onset, duration, and intensity of the analgesic effect. In a study with 24 normal volunteers, the time to reach mean peak plasma concentration after oral administration was 1.7 hours, with a range of 0.5 to 4 hours. The mean plasma elimination half-life was observed to be 3.6 hours, ranging from 1.5 to 10 hours fda.gov.

Preclinical studies in rats and beagle dogs have shown that pentazocine (B1679294) distributes rapidly to all tissues. The highest concentrations of the compound are found in the fat and liver. This extensive tissue distribution is a key factor in its pharmacokinetic profile. Furthermore, pentazocine has been observed to pass into the fetal circulation, indicating its ability to cross the placental barrier fda.gov.

Interactive Data Table: Pharmacokinetic Parameters of Pentazocine in Animal Models

| Parameter | Value | Animal Model |

| Time to Mean Peak Concentration (Oral) | 1.7 hours (range 0.5-4) | 24 Normal Volunteers |

| Mean Plasma Elimination Half-Life (Oral) | 3.6 hours (range 1.5-10) | 24 Normal Volunteers |

| Tissue Distribution | Rapidly distributes to all tissues | Rats, Beagle Dogs |

| Highest Concentrations | Fat and Liver | Rats, Beagle Dogs |

| Placental Transfer | Crosses into fetal circulation | Preclinical Models |

Metabolism and Biotransformation Pathways in Preclinical Species

The biotransformation of pentazocine primarily occurs in the liver. The main metabolic pathways involve the oxidation of the terminal methyl groups on the N-alkenyl side chain. These oxidative processes result in the formation of metabolites that are subsequently conjugated with glucuronic acid fda.gov. This glucuronidation step increases the water solubility of the metabolites, facilitating their excretion.

In vitro studies using liver microsomes from various species, including mice and rats, have confirmed that the liver is the primary site of pentazocine metabolism nih.gov. These studies have demonstrated that the metabolic clearance rate can be influenced by external factors. For instance, smoking tobacco has been shown to potentially enhance the metabolic clearance rate of pentazocine, which could reduce its clinical effectiveness fda.gov.

Excretion Profiles and Metabolite Identification in Research Samples

The excretion of pentazocine and its metabolites primarily occurs through the kidneys fda.gov. Following administration, a significant portion of the dose is eliminated in the urine. Studies have shown that approximately 60% of the total dose is excreted within 24 hours fda.gov.

Urinary analysis has revealed that a relatively small fraction of the administered dose is excreted as unchanged pentazocine. A larger portion is eliminated in the form of glucuronide conjugates and other polar metabolites bohrium.com. Specifically, less than 13% of the dose appears in the urine as unchanged pentazocine, while between 12% and 30% is excreted as a glucuronide conjugate bohrium.com. The majority of pentazocine and its metabolites are excreted within the first 12 hours following administration bohrium.com.

Blood-Brain Barrier Permeability and Efflux Mechanisms in Preclinical Research

The ability of pentazocine to cross the blood-brain barrier (BBB) is a critical aspect of its pharmacological activity. Research in rats has demonstrated that the uptake of pentazocine by the brain is not solely due to passive diffusion but involves a carrier-mediated transport system nih.gov. The kinetics of this transport are saturable, with a maximal influx rate (Vmax) of 27.2 ± 5.2 nmol/s/g brain and an apparent Michaelis constant (Km) of 2.9 ± 0.5 mM nih.gov.

Furthermore, pentazocine is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB nih.govresearchgate.net. This means that P-gp actively transports pentazocine out of the brain, limiting its accumulation in the central nervous system. Co-administration of P-gp inhibitors, such as verapamil and quinidine, has been shown to significantly increase the BBB permeability to pentazocine, in some cases doubling it nih.govnih.gov.

In addition to P-gp, other carrier-mediated efflux transport systems appear to be involved in the removal of pentazocine from the brain. Studies have indicated that organic cations like l-carnitine and tetraethylammonium (TEA) can inhibit the efflux of pentazocine, suggesting the involvement of a carnitine/TEA-sensitive transport system nih.gov. The apparent elimination half-life of pentazocine from the rat brain after microinjection is approximately 13.0 minutes, with an apparent efflux clearance across the BBB of 137 microl/min/g brain nih.gov.

Interactive Data Table: Blood-Brain Barrier Transport of Pentazocine in Rats

| Parameter | Value |

| Primary Uptake Mechanism | Carrier-mediated transport and passive diffusion nih.gov |

| Maximal Influx Rate (Vmax) | 27.2 ± 5.2 nmol/s/g brain nih.gov |

| Apparent Michaelis Constant (Km) | 2.9 ± 0.5 mM nih.gov |

| Efflux Transporter Substrate | P-glycoprotein (P-gp) nih.govresearchgate.net |

| Other Efflux Systems | l-carnitine/tetraethylammonium (TEA)-sensitive carrier nih.gov |

| Apparent Elimination Half-Life from Brain | 13.0 minutes nih.gov |

| Apparent Efflux Clearance | 137 microl/min/g brain nih.gov |

Advanced Analytical Methodologies for +/ Pentazocine Hydrate Research

Chromatographic Techniques for Quantification in Biological Matrices (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating (+/-)-Pentazocine Hydrate (B1144303) from endogenous components in biological matrices like plasma, serum, and urine, allowing for precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this field. nih.govjfda-online.comdoi.org

High-Performance Liquid Chromatography (HPLC): A stereospecific HPLC method has been developed for the analysis of pentazocine (B1679294) enantiomers in human serum. This method utilizes a reversed-phase octadecylsilane (B103800) column with sulfated-beta-cyclodextrin as a chiral mobile phase additive to achieve chromatographic resolution. nih.gov Sample clean-up is performed using a phenyl solid-phase extraction column. The technique demonstrates good linearity and sensitivity, with a limit of quantitation of 20 ng/ml for each enantiomer. nih.gov Recoveries for both (-)- and (+)-pentazocine are consistently in the 91-93% range. nih.gov

Another rapid determination method for pentazocine in human plasma uses liquid chromatography/mass spectrometry (LC/MS) with sonic spray ionization. doi.org This approach allows for the analysis of a single sample within 4 minutes, demonstrating good linearity over a wide range of concentrations (30–10,000 ng ml−1) and a detection limit of 19.5 ng ml−1 in human plasma. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific GC-MS method using selected ion monitoring (SIM) has been established for the quantification of pentazocine in urine. jfda-online.comjfda-online.com This procedure involves solid-phase extraction and derivatization with N, O-bis (trimethylsilyl) trifluoroacetamide (B147638) containing 1% trimethylchlorosilane. jfda-online.comjfda-online.com The method is linear across a concentration range of 125 to 1500 ng/mL. jfda-online.comjfda-online.com It offers a limit of quantification (LOQ) of 125 ng/mL and a limit of detection (LOD) of 62.5 ng/mL. jfda-online.comjfda-online.com

The table below summarizes key performance characteristics of these chromatographic methods.

| Technique | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy/Precision | Reference |

|---|---|---|---|---|---|

| HPLC (Stereospecific) | Human Serum | 20-400 ng/ml | 20 ng/ml | Accuracy: 1.2-6.2% Precision (RSD): 0.8-7.6% | nih.gov |

| LC/MS (Sonic Spray Ionization) | Human Plasma | 30–10,000 ng ml−1 | Not specified (LOD: 19.5 ng ml−1) | Satisfactory for therapeutic to toxic levels | doi.org |

| GC-MS (SIM) | Urine | 125-1500 ng/mL | 125 ng/mL | Interday Accuracy: -7.5 to 7.0% Interday Precision: 6.2 to 10.0% | jfda-online.comjfda-online.com |

Spectrometric and Radioligand Binding Assay Methodologies

Spectrometric methods, particularly mass spectrometry coupled with chromatography, are pivotal for structural confirmation and quantification. doi.org Radioligand binding assays are indispensable for studying the interaction of (+/-)-Pentazocine Hydrate with its target receptors, providing crucial data on binding affinity and receptor density. nih.govnih.gov

Radioligand binding assays are widely used to characterize receptors and determine their distribution. nih.gov These assays involve incubating tissue preparations, cultured cells, or homogenates with a radiolabeled ligand, such as tritium-labeled (+)-pentazocine ([³H]-(+)-pentazocine). nih.govnih.govresearchgate.net Through saturation experiments, one can measure the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the receptor density. nih.govnih.gov

For instance, [³H]-(+)-pentazocine has been characterized as a highly selective radioligand for sigma receptors. nih.gov In studies using guinea pig brain membrane preparations, it exhibited saturable and enantioselective binding with a Kd of 5.13 +/- 0.97 nM and a Bmax of 1146 +/- 122 fmol/mg protein. nih.gov Competition assays, where an unlabeled compound competes with the radioligand for receptor binding, are used to determine the binding affinity (Ki) of the unlabeled compound. researchgate.net For example, in permeabilized MDA-MB-468 cells, competition studies with [³H]-(+)-pentazocine showed that dipentylammonium (DPA) binds to the sigma-1 receptor with a Ki of 39.8 nM. researchgate.net

The following table presents key binding parameters for (+)-pentazocine derived from radioligand binding assays.

| Radioligand | Preparation | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| [³H]-(+)-pentazocine | Guinea Pig Brain Membranes | Kd (Dissociation Constant) | 5.13 ± 0.97 nM | nih.gov |

| [³H]-(+)-pentazocine | Guinea Pig Brain Membranes | Bmax (Receptor Density) | 1146 ± 122 fmol/mg protein | nih.gov |

| [³H]-(+)-pentazocine | Permeabilized MDA-MB-468 cells | Kd (Dissociation Constant) | 17 nM | researchgate.net |

| [³H]-(+)-pentazocine | Permeabilized MDA-MB-468 cells | Bmax (Receptor Density) | 2300 ± 200 fmol/mg | researchgate.net |

Method Validation and Interlaboratory Studies for Research Applications

The validation of analytical methods is critical to ensure that they are suitable for their intended purpose. For research applications, this includes demonstrating specificity, linearity, accuracy, precision, and stability. jfda-online.com Furthermore, interlaboratory studies are conducted to assess the reproducibility of a method when performed by different analysts in different laboratories. jfda-online.comjfda-online.com

An interlaboratory collaborative study was conducted to validate the GC-MS method for determining pentazocine in urine. jfda-online.comjfda-online.com Nine different drug abuse testing laboratories in Taiwan participated, analyzing three samples in duplicate. The study evaluated the method's performance across various instrument systems. jfda-online.com The results demonstrated acceptable reproducibility, a key factor for a method to be recommended for widespread use. jfda-online.comjfda-online.com

Key metrics in such studies include the repeatability relative standard deviation (RSDr), which measures precision within a single lab, and the reproducibility relative standard deviation (RSDR), which measures precision across different labs. jfda-online.comjfda-online.com The HORRAT value, a measure of the acceptability of the precision, is also calculated. For the pentazocine GC-MS method, the HORRAT values were between 1.1 and 1.5, indicating acceptable reproducibility. jfda-online.comjfda-online.com

The results from the interlaboratory study are summarized in the table below.

| Parameter | Value Range | Significance | Reference |

|---|---|---|---|

| Repeatability (RSDr) | 3.0 - 5.2% | Indicates good precision within a single laboratory. | jfda-online.comjfda-online.com |

| Reproducibility (RSDR) | 6.8 - 10.3% | Shows the level of agreement between different laboratories. | jfda-online.comjfda-online.com |

| HORRAT Value | 1.1 - 1.5 | Confirms that the method's reproducibility is acceptable for collaborative studies. | jfda-online.comjfda-online.com |

Research on Novel Delivery Systems and Formulation Strategies Preclinical Focus

Development and Evaluation of Transdermal Delivery Systems for Pentazocine (B1679294)

The transdermal delivery of pentazocine presents a promising alternative to conventional administration routes, offering the potential for sustained drug release, improved bioavailability by avoiding first-pass metabolism, and enhanced patient compliance. nih.gov Preclinical research has focused on the development of both matrix and reservoir-type transdermal systems to achieve controlled delivery of pentazocine.

Matrix-type transdermal patches, where the drug is dispersed within a polymer matrix, have been a significant area of investigation. In one study, hydroxypropyl methylcellulose (HPMC) was utilized as the polymer base. nih.gov The drug release kinetics from these HPMC-based matrices were found to be dependent on the polymer concentration. Formulations with lower proportions of HPMC exhibited release kinetics consistent with the Higuchi model, whereas higher polymer content resulted in zero-order release. nih.gov The release mechanism was determined to be non-Fickian. nih.gov In vivo studies in rabbits demonstrated the potential of these polymeric matrix films for effective transdermal drug delivery. nih.gov

Another approach has been the use of acrylic pressure-sensitive adhesives to formulate matrix-type patches. Among various acrylic polymers tested, Duro-Tak 87-9301 was identified as providing the highest release flux for pentazocine. nih.gov The drug content within the matrix was found to be a critical factor, with the permeation rate increasing linearly with drug loading up to 30%. nih.gov Beyond this concentration, drug crystallization within the matrix was observed, which prevented a further increase in flux. nih.gov

Reservoir-type transdermal systems, which feature a drug reservoir separated from the skin by a rate-controlling membrane, have also been explored for pentazocine delivery. Studies have utilized materials such as cellulose acetate and ethyl cellulose in combination with Eudragit RL 100 to fabricate these membranes. dovepress.com These systems were shown to provide controlled release of pentazocine over a 24-hour period. dovepress.com The permeation flux in these reservoir devices is influenced by the type of rate-controlling membrane and the concentration of any incorporated penetration enhancers. dovepress.com

In Vitro Release Kinetics of Pentazocine from Transdermal Patches

| Polymer System | Polymer Concentration | Release Kinetics Model | Release Mechanism |

|---|---|---|---|

| Hydroxypropyl Methylcellulose (HPMC) | Lower | Higuchi | Non-Fickian |

| Hydroxypropyl Methylcellulose (HPMC) | Higher | Zero-Order | Non-Fickian |

| Acrylic Pressure-Sensitive Adhesive (Duro-Tak 87-9301) | Up to 30% Drug Load | Linear increase in flux | - |

Application of Nanoparticle and Niosomal Formulations for Enhanced Drug Delivery in Preclinical Studies

Nanoparticle-based delivery systems, including solid lipid nanoparticles (SLNs) and niosomes, have been investigated in preclinical studies to enhance the delivery of pentazocine. These carriers offer advantages such as improved solubility, protection of the drug from degradation, and the potential for targeted and sustained release. nih.govdovepress.com

Solid lipid nanoparticles have been formulated to improve the oral bioavailability of pentazocine by mitigating the effects of first-pass metabolism. nih.gov In a preclinical study, pentazocine-loaded SLNs were developed using a double water-oil-water emulsion solvent emulsification-evaporation technique. nih.gov The optimized SLN formulation demonstrated significantly improved in vivo bioavailability and pharmacokinetic parameters in Wistar rats compared to a conventional oral dosage form. nih.govnih.gov Specifically, the half-life (t1/2) and maximum plasma concentration (Cmax) were notably increased. nih.gov These SLNs were also found to reduce nociception and inflammation in a carrageenan-induced inflammatory pain model. nih.gov

Niosomes, which are vesicular nanocarriers composed of non-ionic surfactants, have also been explored for pentazocine delivery. dovepress.com Niosomal gels have been shown to enhance the skin permeability of pentazocine. nih.gov These formulations can act as a reservoir for the drug, providing prolonged release and serving as penetration enhancers themselves. dovepress.com The conversion of niosomal dispersions into a gel form can also improve the retention of the therapeutic agent on the skin, leading to sustained drug concentrations at the site of application. dovepress.com

Pharmacokinetic Parameters of Pentazocine-Loaded Solid Lipid Nanoparticles (SLNs) in Wistar Rats

| Formulation | Maximum Plasma Concentration (Cmax) | Time to Maximum Concentration (Tmax) | Half-life (t1/2) | Area Under the Curve (AUC) |

|---|---|---|---|---|

| Free Pentazocine Solution | Significantly lower than SLNs | - | Significantly shorter than SLNs | Significantly lower than SLNs |

| Pentazocine-Loaded SLNs | Significantly higher than free solution | - | Significantly longer than free solution | Significantly higher than free solution |

Mechanistic Studies of Permeation Enhancement Strategies

To overcome the barrier function of the stratum corneum for transdermal delivery of pentazocine, various permeation enhancement strategies have been investigated in preclinical settings. These strategies primarily involve the use of chemical permeation enhancers that can reversibly reduce the barrier resistance of the skin. epa.gov

The mechanism of action of these enhancers often involves the disruption of the highly ordered intercellular lipid structure of the stratum corneum or interaction with keratin domains. epa.gov This disruption increases the fluidity of the lipid bilayers, thereby enhancing the partitioning and diffusion of the drug into the skin. repec.org

Studies on pentazocine have specifically evaluated the efficacy of various chemical enhancers. Isopropyl myristate (IPM) has been shown to significantly increase the permeation of pentazocine through both human cadaver and mouse skin. epa.gov The combination of IPM with glycerol esters of fatty acids (GEFAs) has been found to be particularly effective. nih.gov For instance, the addition of glyceryl monocaprylate (GEFA-C8) to an IPM solution system resulted in a four-fold increase in the flux of pentazocine through excised hairless mouse skin compared to IPM alone. nih.gov

Further mechanistic investigations have revealed that the alkyl chain length of monoglycerides plays a crucial role in their enhancement effect. Among various alkyl chains tested (C2-C18), glyceryl monocaproate (GEFA-C6) demonstrated the maximum enhancement of pentazocine flux. nih.gov These findings suggest that the specific chemical structure of the enhancer significantly influences its interaction with the skin barrier and its ability to facilitate drug permeation.

Effect of Permeation Enhancers on the Flux of Pentazocine Across Hairless Mouse Skin

| Enhancer System | Enhancement Factor (Compared to Control) |

|---|---|

| Isopropyl Myristate (IPM) alone | - |

| IPM with Glyceryl Monocaprylate (GEFA-C8) | ~4 times higher than IPM alone |

| IPM with Glyceryl Dicaprylate (GEFA-DiC8) | Less effective than GEFA-C8 |

| IPM with Glyceryl Tricaprylate (GEFA-TriC8) | Less effective than GEFA-C8 |

| IPM with Glyceryl Monocaproate (GEFA-C6) | Maximum enhancement observed |

Emerging Research Directions and Unresolved Questions

Further Elucidation of Sigma Receptor Subtype Functions and Ligand Selectivity

A significant area of current research focuses on the distinct roles of sigma receptor subtypes, σ1 and σ2, and the selective interaction of pentazocine's stereoisomers with these receptors. (+/-)-Pentazocine is a racemic mixture, and its enantiomers exhibit markedly different binding profiles. The (+)-enantiomer, (+)-pentazocine, is a well-characterized high-affinity ligand for the σ1 receptor, with lower affinity for the σ2 receptor. ndanesthesiaservices.com Conversely, the (-)-enantiomer is primarily responsible for the analgesic effects of the compound through its agonist activity at kappa-opioid receptors. ndanesthesiaservices.com

This stereoselectivity makes (+)-pentazocine a valuable tool for probing the physiological functions of the σ1 receptor. However, the precise downstream effects of σ1 receptor activation by agonists like (+)-pentazocine are still not fully understood. patsnap.com Research is ongoing to clarify its role in modulating various cellular processes. The psychotomimetic and dysphoric effects observed at high doses of pentazocine (B1679294) are thought to be mediated, at least in part, by the agonism of (+)-pentazocine at σ-opioid receptors. ndanesthesiaservices.com

Table 1: Enantiomer-Specific Receptor Interactions of Pentazocine

| Enantiomer | Primary Receptor Target | Associated Effects |

|---|---|---|

| (+)-Pentazocine | σ1 Receptor (Agonist) | Psychotomimetic, Dysphoric |

| (-)-Pentazocine | κ-Opioid Receptor (Agonist) | Analgesic |

| (+/-)-Pentazocine | μ-Opioid Receptor (Weak Antagonist) | Modulates opioid effects |

Role of (+/-)-Pentazocine Hydrate (B1144303) in Polypharmacology and Multi-Target Ligand Design Paradigms

The traditional "one drug, one target" approach to drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing pharmaceutical agents to interact with multiple targets simultaneously. nih.govnih.govasebio.com This strategy is particularly relevant for complex, multifactorial diseases where modulating a single pathway may be insufficient. (+/-)-Pentazocine, with its complex mechanism of action involving interactions with kappa-opioid, mu-opioid, and sigma receptors, serves as an important case study in polypharmacology. ndanesthesiaservices.compatsnap.com

The dual activity of pentazocine as a kappa-opioid receptor agonist and a mu-opioid receptor partial agonist or weak antagonist contributes to its distinct clinical profile, including a ceiling effect on respiratory depression. patsnap.comnih.gov Its interaction with sigma receptors adds another layer of complexity and potential therapeutic utility. patsnap.com This multi-receptor engagement underscores the potential for designing multi-target-directed ligands (MTDLs) that can offer improved efficacy, a better side-effect profile, or the ability to address multiple facets of a disease. nih.govnih.gov

Researchers are exploring the benzomorphan (B1203429) scaffold of pentazocine as a template for the rational design of novel MTDLs. nih.govpatsnap.com The goal is to develop new chemical entities that retain the beneficial properties of pentazocine while optimizing their activity at specific receptor combinations. For instance, by modifying the pentazocine structure, it may be possible to fine-tune the balance of activity at opioid and sigma receptors to create compounds with enhanced analgesic properties and reduced psychotomimetic side effects. This approach could lead to the development of innovative treatments for a variety of conditions, including chronic pain and neurological disorders.

Table 2: Receptor Profile of (+/-)-Pentazocine

| Receptor | Action |

|---|---|

| Kappa (κ) Opioid Receptor | Agonist |

| Mu (μ) Opioid Receptor | Weak Antagonist / Partial Agonist |

| Sigma (σ) Receptor | Agonist |

Development of Advanced In Vitro and In Vivo Models for Comprehensive Mechanistic Studies

A deeper understanding of the complex pharmacology of (+/-)-pentazocine hydrate necessitates the use of advanced preclinical models that can more accurately recapitulate human physiology. Traditional two-dimensional cell cultures and conventional animal models often fall short in predicting the full spectrum of a drug's effects in humans. mdpi.com The development and application of more sophisticated in vitro and in vivo systems are crucial for comprehensively studying the mechanisms of action of multi-target drugs like pentazocine.

Emerging in vitro technologies such as organoids and organs-on-a-chip (OOCs) offer promising platforms for investigating the cellular and tissue-level effects of pentazocine with greater physiological relevance. nih.govnih.govdrugtargetreview.com For example, brain organoids or neuron-on-a-chip models could be used to study the compound's impact on neuronal circuits and to dissect the molecular pathways underlying its analgesic and psychotomimetic effects. Liver-on-a-chip systems could provide more accurate insights into its metabolism and potential hepatotoxicity. columbia.edu Furthermore, multi-organ-on-a-chip platforms could model the interplay between different organ systems, offering a more holistic view of the drug's pharmacokinetics and pharmacodynamics. rsc.org

In the realm of in vivo research, there is a need for animal models that better reflect the complexity of human diseases, such as chronic pain states. mdpi.comnih.gov The use of genetically engineered animal models can help to elucidate the specific roles of different receptors in mediating the effects of pentazocine. Moreover, advanced neuroimaging techniques in living animals can provide real-time information on how pentazocine modulates brain activity. These advanced models, in combination with traditional approaches, will be instrumental in addressing the remaining questions about pentazocine's mechanism of action and in guiding the development of the next generation of multi-target therapeutics. scirp.org

Q & A

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for (±)-Pentazocine’s metabolite profiling?

- Answer : Use hepatocyte incubation assays to identify phase I/II metabolites, then cross-reference with in vivo plasma samples via high-resolution mass spectrometry (HRMS). PBPK modeling (e.g., GastroPlus) can scale microsomal clearance data to predict human hepatic extraction ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products